3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the stability and bioactivity of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazolo[3,4-d]pyridazinone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations
Biology: The compound’s bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and inflammation
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 4,4’-bis(trifluoromethyl)-2,2’-bipyridine
- 2-[3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile
Uniqueness
What sets 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its stability and bioactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3,4-dimethyl-2-[3-(trifluoromethyl)phenyl]-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-7-11-8(2)21(20-12(11)13(22)19-18-7)10-5-3-4-9(6-10)14(15,16)17/h3-6H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCNJHKPPSWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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